6-methyl-1H-indazole-5-sulfonyl chloride
Description
Properties
Molecular Formula |
C8H7ClN2O2S |
|---|---|
Molecular Weight |
230.67 g/mol |
IUPAC Name |
6-methyl-1H-indazole-5-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O2S/c1-5-2-7-6(4-10-11-7)3-8(5)14(9,12)13/h2-4H,1H3,(H,10,11) |
InChI Key |
QSZZENKCXRHHCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)Cl)C=NN2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Direct sulfonation of 6-methyl-1H-indazole with chlorosulfonic acid (ClSOH) introduces a sulfonic acid group at the 5-position, leveraging the methyl group’s electron-donating effect to direct electrophilic substitution. The reaction proceeds via a two-step mechanism: (1) generation of the sulfonic acid intermediate and (2) conversion to the sulfonyl chloride using phosphorus pentachloride (PCl).
In a representative procedure, 6-methyl-1H-indazole (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) at 0°C, followed by dropwise addition of ClSOH (1.2 equiv). The mixture is stirred for 4–6 hours at 25°C, yielding 6-methyl-1H-indazole-5-sulfonic acid as a white precipitate. Subsequent treatment with PCl (2.5 equiv) in phosphoryl chloride (POCl) under reflux (80°C, 2 hours) affords the target sulfonyl chloride.
Table 1: Optimization of Direct Sulfonation Conditions
| Parameter | Range Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| ClSOH Equiv | 1.0–1.5 | 1.2 | 78 |
| Temperature (°C) | 0–40 | 25 | 72 |
| Reaction Time (h) | 2–8 | 6 | 78 |
| Solvent | DCM, DMF, THF | DCM | 78 |
Key challenges include controlling exothermic reactions during ClSOH addition and minimizing hydrolysis of the sulfonyl chloride product. Anhydrous conditions and inert atmospheres (N or Ar) are critical to suppress side reactions.
Sequential Sulfonation and Chlorination
Sulfonic Acid Intermediate Synthesis
Alternative routes begin with sulfonation using concentrated sulfuric acid (HSO) to form 6-methyl-1H-indazole-5-sulfonic acid, followed by chlorination. This method avoids the handling of corrosive ClSOH but requires higher temperatures (80–100°C) and longer reaction times (8–12 hours). The sulfonic acid intermediate is isolated via neutralization with NaOH and recrystallized from ethanol/water (3:1 v/v).
Chlorination with PCl5_55
The sulfonic acid (1.0 equiv) is suspended in POCl, and PCl (3.0 equiv) is added portionwise. The mixture is refluxed for 3 hours, yielding the sulfonyl chloride after quenching with ice-cold water and extraction with DCM. This method achieves 65–70% yield, with purity >95% confirmed by HPLC.
Table 2: Comparative Analysis of Chlorination Agents
| Reagent | Equiv | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| PCl | 3.0 | 3 | 70 | 97 |
| SOCl | 4.0 | 6 | 55 | 89 |
| (COCl) | 2.5 | 4 | 62 | 93 |
Phosphorus pentachloride outperforms thionyl chloride (SOCl) and oxalyl chloride ((COCl)) due to its stronger electrophilicity, though it generates more acidic byproducts requiring careful neutralization.
Metal-Catalyzed C–H Sulfonylation
Palladium-Mediated Directing Group Strategy
Recent advances employ palladium catalysts to facilitate regioselective C–H sulfonylation. A directing group (e.g., pyrimidine) is temporarily installed at the indazole’s 3-position, enabling coordination with Pd(OAc) and subsequent reaction with sodium sulfinate (RSONa) and CuCl as an oxidant. After sulfonylation, the directing group is removed under acidic conditions.
Table 3: Catalytic Conditions for C–H Sulfonylation
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc) | PPh | DMF | 100 | 58 |
| PdCl | Xantphos | Toluene | 110 | 63 |
| Pd(TFA) | None | DCE | 80 | 45 |
While this method bypasses pre-functionalized substrates, scalability is limited by catalyst cost and the need for directing groups. Yields remain moderate (45–63%) compared to classical sulfonation.
Characterization and Analytical Data
Chemical Reactions Analysis
6-methyl-1H-indazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl group can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used.
Scientific Research Applications
6-methyl-1H-indazole-5-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 6-methyl-1H-indazole-5-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions. The specific molecular targets and pathways involved depend on the nature of the derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The position and nature of substituents on aromatic systems significantly influence reactivity. For example:
- Chloro/Bromo Substituents : In compounds like 6-chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) and 5-bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) , halogen atoms at positions 6 or 5 enhance electrophilic substitution resistance but increase molecular weight and lipophilicity .
- Methoxy Groups : 3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole (11) demonstrates that electron-donating methoxy groups improve solubility in polar solvents while reducing oxidative stability .
- Sulfonyl Chloride vs. Sulfonylmethyl Isocyanide : The sulfonyl chloride group in 6-methyl-1H-indazole-5-sulfonyl chloride is more reactive toward nucleophiles (e.g., amines) compared to sulfonylmethyl isocyanide derivatives used in synthesizing compounds like 7-chloro-3-(1-pentyl-1H-imidazol-5-yl)-1H-indole (93) .
Physicochemical Properties
Table 1: Comparison of Key Properties
Key Observations:
- Thermal Stability : Halogenated derivatives (e.g., compounds 8, 9) exhibit higher melting points (>200°C) due to strong intermolecular halogen bonding, whereas alkyl-substituted analogs (e.g., compound 93) melt at lower temperatures .
- Spectral Signatures : Sulfonyl chloride groups typically show strong IR absorption near 1370–1180 cm⁻¹ (asymmetric and symmetric S=O stretching), distinct from imidazolyl C=N peaks (~1600 cm⁻¹) .
Q & A
Q. What are the established methods for synthesizing 6-methyl-1H-indazole-5-sulfonyl chloride?
The synthesis typically involves sulfonylation of the indazole core. A common approach includes reacting 6-methyl-1H-indazole with chlorosulfonic acid under controlled anhydrous conditions to introduce the sulfonyl chloride group at the 5-position. Temperature control (0–5°C) is critical to minimize side reactions like over-sulfonation or hydrolysis .
Q. What safety protocols are recommended for handling this compound?
Use engineering controls (fume hoods) and personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid skin contact and inhalation by working in well-ventilated areas. Gloves should be inspected for integrity before use and disposed of properly after contamination .
Q. How is this compound characterized structurally?
Key techniques include:
Q. What are its primary applications in medicinal chemistry?
The compound serves as a precursor for sulfonamide derivatives, which are pivotal in drug discovery for targeting enzymes like carbonic anhydrase II. Its reactivity with amines enables the development of protease inhibitors and kinase modulators .
Advanced Research Questions
Q. How can researchers optimize sulfonylation reactions to improve yield and purity?
- Design of Experiments (DoE): Systematically vary parameters (temperature, reagent stoichiometry, reaction time).
- Catalyst screening: Evaluate Lewis acids (e.g., AlCl₃) to enhance regioselectivity.
- In-line monitoring: Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
Q. What strategies mitigate side reactions during synthesis?
- Moisture control: Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride group.
- Stepwise quenching: Add reagents slowly to avoid exothermic side reactions.
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .
Q. How to resolve contradictions in reported biological activities of sulfonamide derivatives?
- Comparative assays: Replicate studies under standardized conditions (e.g., enzyme concentration, pH).
- Computational modeling: Use docking simulations (e.g., AutoDock) to predict binding affinities and validate experimental IC₅₀ values.
- Meta-analysis: Aggregate data from diverse sources to identify trends obscured by methodological differences .
Q. What advanced techniques analyze reactivity with amines?
- Kinetic studies: Monitor reaction rates via HPLC or UV-Vis spectroscopy under varied conditions (solvent polarity, amine nucleophilicity).
- Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of sulfonamide bond formation.
- DFT calculations: Predict electronic effects of substituents on reaction pathways .
Data Contradiction and Reproducibility
Q. Why do different studies report varying yields for the same synthesis protocol?
Discrepancies often arise from trace moisture, impurities in starting materials, or subtle differences in workup procedures. Reproducibility can be improved by:
Q. How to address inconsistencies in enzyme inhibition data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
